
Neosartoricin B
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Neosartoricin B is a secondary metabolite produced by the fungus Aspergillus nidulans. It is a highly-reducing polyketide with a complex chemical structure, known for its immunosuppressive properties. This compound was first identified in 2013 by researchers at UCLA, who discovered it through genome mining and heterologous expression techniques .
Preparation Methods
Synthetic Routes and Reaction Conditions: Neosartoricin B is biosynthetically produced by the fungus Aspergillus nidulans. The biosynthesis involves the use of highly-reducing polyketide synthases (HR-PKSs), which catalyze the formation of the polyketide backbone. The gene cluster responsible for the production of this compound was identified and expressed in Aspergillus nidulans, leading to the production of this compound .
Industrial Production Methods: The optimization of fermentation parameters, such as nutrient composition, pH, temperature, and aeration, would be crucial for maximizing the yield of this compound .
Chemical Reactions Analysis
Types of Reactions: Neosartoricin B undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the presence of functional groups such as hydroxyl, carbonyl, and prenyl groups in its structure .
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The reactions are typically carried out under mild conditions to preserve the integrity of the compound .
Major Products Formed: The major products formed from the reactions of this compound include its oxidized and reduced derivatives. For example, oxidation of this compound can lead to the formation of neosartoricin C and D, which are structurally related compounds with different biological activities .
Scientific Research Applications
Neosartoricin B has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it serves as a model compound for studying the biosynthesis of polyketides. In biology, it is used to investigate the role of secondary metabolites in fungal pathogenesis. In medicine, this compound is studied for its immunosuppressive properties, which could have potential therapeutic applications. In industry, it is explored for its potential use in the production of bioactive compounds .
Mechanism of Action
Neosartoricin B exerts its effects by inhibiting the proliferation of T-cells, which are crucial components of the immune system. This immunosuppressive activity is mediated through the inhibition of DNA synthesis in T-cells. The molecular targets of this compound include enzymes involved in the cell cycle and DNA replication .
Comparison with Similar Compounds
Neosartoricin B is structurally similar to other polyketides such as neosartoricin A, C, and D. These compounds share a common polyketide backbone but differ in their functional groups and biological activities. This compound is unique due to its specific immunosuppressive properties and its potential role in fungal pathogenesis .
List of Similar Compounds:- Neosartoricin A
- Neosartoricin C
- Neosartoricin D
- Aurovertin E
- Chaetoglobosin A
- Brefeldin A
Properties
Molecular Formula |
C24H26O8 |
|---|---|
Molecular Weight |
442.5 g/mol |
IUPAC Name |
(2S,3R)-2,3,6,8,9-pentahydroxy-3-(2-hydroxy-4-oxopent-2-enyl)-10-(3-methylbut-2-enyl)-2,4-dihydroanthracen-1-one |
InChI |
InChI=1S/C24H26O8/c1-11(2)4-5-15-16-7-13(26)8-18(28)19(16)21(29)20-17(15)10-24(32,23(31)22(20)30)9-14(27)6-12(3)25/h4,6-8,23,26-29,31-32H,5,9-10H2,1-3H3/t23-,24+/m1/s1 |
InChI Key |
SKHLOOKFZVSRKY-RPWUZVMVSA-N |
Isomeric SMILES |
CC(=CCC1=C2C=C(C=C(C2=C(C3=C1C[C@]([C@@H](C3=O)O)(CC(=CC(=O)C)O)O)O)O)O)C |
Canonical SMILES |
CC(=CCC1=C2C=C(C=C(C2=C(C3=C1CC(C(C3=O)O)(CC(=CC(=O)C)O)O)O)O)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


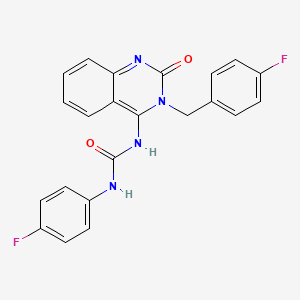
![{5-[(3-chlorophenyl)amino]-1H-1,2,3-triazol-4-yl}[4-(4-methylphenyl)piperazin-1-yl]methanone](/img/structure/B14119742.png)
![N'-[(Z)-(4-methylphenyl)methylidene]benzenesulfonohydrazide](/img/structure/B14119749.png)
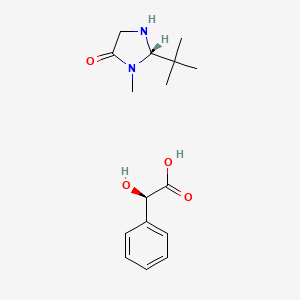
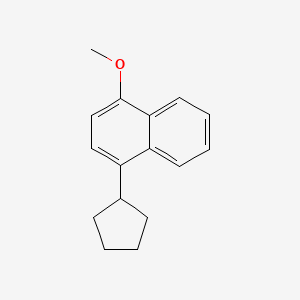
![(3,3-Difluoropyrrolidin-1-yl)-[4-(4-pyrimidin-2-ylpiperazin-1-yl)pyrrolidin-2-yl]methanone](/img/structure/B14119758.png)
![2-[3-(2-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]-N-(4-methylbenzyl)acetamide](/img/structure/B14119766.png)

![2-Bromo-4-[4-(trifluoromethyl)phenyl]pyrimidine](/img/structure/B14119773.png)

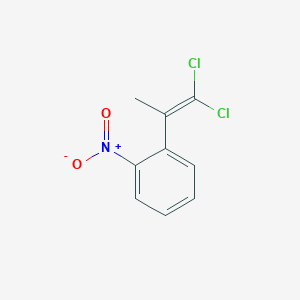
![2-[(1R,2R,3S,4R,5R,6S)-3-(diaminomethylideneamino)-4-[(2S,3S,4S,5R)-3-[(2R,3R,4R,5R,6S)-4,5-dihydroxy-6-(hydroxymethyl)-3-(methylamino)oxan-2-yl]oxy-4-formyl-4-hydroxy-5-methyloxolan-2-yl]oxy-2,5,6-trihydroxycyclohexyl]guanidine](/img/structure/B14119818.png)
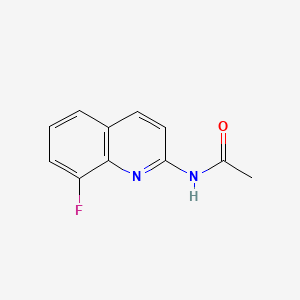
![Ethyl 6-acetyl-2-(2-(4-(ethylthio)phenyl)acetamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B14119826.png)
